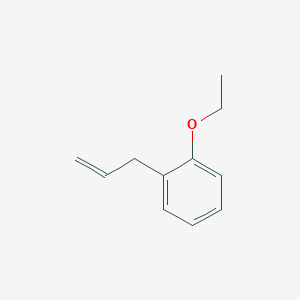

3-(2-Ethoxyphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

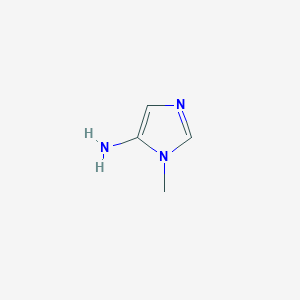

The synthesis of compounds similar to “3-(2-Ethoxyphenyl)-1-propene” has been reported in the literature. For instance, a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles was studied . The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo .Applications De Recherche Scientifique

Nonlinear Optical Properties

Research on 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds has unveiled their potential in optical limiting applications due to their nonlinear optical absorption properties. These compounds, characterized by spectroscopy methods and crystal X-ray diffraction, exhibit promising applications in optical devices (P. Ruanwas et al., 2010).

Polymer Photovoltaics

A considerable amount of research has been dedicated to polymer-based photovoltaic cells, particularly focusing on blends of poly(3-hexylthiophene) (P3HT) and 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM). These materials have been extensively studied for their power conversion efficiencies, marking a significant area of interest in solar cell technology (M. Dang et al., 2011).

Crystal Structure Analysis

The crystal structure of (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been analyzed, revealing a nearly planar configuration of the ethoxy group with its attached phenyl ring. This structural information contributes to the understanding of molecular interactions and packing in crystalline materials (J. Horkaew et al., 2010).

Synthesis Methodologies

A new synthesis route for ethyl-2-(p-ethoxyphenyl) propenoate, an important intermediate in producing cycloprothrin, has been proposed. This method involves the Friedel-Crafts reaction and Wittig G reaction, demonstrating a practical approach to synthesizing complex organic compounds (Weng Jianquan, 2007).

Organic Electronics

The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator highlights the precision achievable in synthesizing pi-conjugated organic polymers. Such advancements are crucial for developing electronic and photonic devices based on polymer materials (H. Bronstein & C. Luscombe, 2009).

Propriétés

IUPAC Name |

1-ethoxy-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELCSAEYLPLQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561298 |

Source

|

| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxyphenyl)-1-propene | |

CAS RN |

3698-31-5 |

Source

|

| Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.